Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester
Description
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester (IUPAC name: methyl 2-(2-hydroxyethyl)phenylacetate) is an aromatic ester featuring a benzene ring substituted with a methyl acetate group at the α-position and a 2-hydroxyethyl moiety at the ortho position. This compound is characterized by its polar hydroxyethyl group, which enhances solubility in polar solvents compared to non-hydroxylated analogs.
Properties
CAS No. |
63969-85-7 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-[2-(2-hydroxyethyl)phenyl]acetate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)8-10-5-3-2-4-9(10)6-7-12/h2-5,12H,6-8H2,1H3 |
InChI Key |
JYOROPSEEQRDFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester typically involves the esterification of benzeneacetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
C6H5CH2COOH+CH3OHH2SO4C6H5CH2COOCH3+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the benzene ring.
Major Products Formed
Oxidation: Formation of benzeneacetic acid, 2-(2-oxoethyl)-, methyl ester.
Reduction: Formation of benzeneacetic acid, 2-(2-hydroxyethyl)-, methanol.
Substitution: Formation of various substituted benzeneacetic acid derivatives depending on the electrophile used.
Scientific Research Applications
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a starting material for the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituent groups (Table 1):
Table 1: Structural Comparison of Substituted Benzeneacetic Acid Methyl Esters

Key Observations :
- Polarity : The hydroxyethyl group in the target compound increases hydrophilicity compared to methoxy or chloro derivatives, which may influence its application in drug delivery or as a solvent additive .
- Steric Effects : Bulky substituents (e.g., bicyclo[3.1.1]hept-2-en-2-yl in ) reduce reactivity in ester hydrolysis due to steric hindrance .
- Acidity: The 4-hydroxy derivative () exhibits higher acidity (pKa ~4.5) compared to non-hydroxylated analogs, enabling use in pH-sensitive formulations .
Physicochemical Properties
- Boiling Point : Derivatives with bicyclic structures (e.g., 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl in ) show elevated boiling points (~385°C) due to increased molecular rigidity and van der Waals interactions .
- Density: Non-polar substituents (e.g., methoxy groups) correlate with higher densities (1.054 g/cm³ in ) compared to hydroxyethyl analogs .
- Solubility : Hydroxyethyl and hydroxymethyl groups enhance water solubility, as seen in and , making these derivatives suitable for aqueous-phase reactions .
Biological Activity
Benzeneacetic acid, 2-(2-hydroxyethyl)-, methyl ester (commonly known as methyl 3-(2-hydroxyethyl)benzoate) is a chemical compound with significant biological activity. Its structure includes a benzene ring substituted with an acetic acid moiety and a hydroxyethyl group, which confers unique properties that influence its interactions with biological systems. This article explores the compound's biological activities, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.2 g/mol
- Structural Features : Contains a benzene ring with an acetic acid and hydroxyethyl substituent.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- SGK Kinase Inhibition : This compound has been identified as a potential inhibitor of serum/glucocorticoid-regulated kinase (SGK), which plays a role in cell growth and survival pathways. The inhibition of SGK may have implications for cancer therapy and other diseases related to abnormal cell proliferation.
- Anti-inflammatory Properties : Similar compounds have shown anti-inflammatory and analgesic properties. This suggests that benzeneacetic acid derivatives could be developed for treating inflammatory conditions.
- Cell Signaling Interactions : The compound may influence signaling pathways related to inflammation and cell proliferation. The specific interactions depend on the functional groups present on the benzene ring and hydroxyethyl substituent.
Case Studies and Experimental Results
-
In Vitro Studies :
- In studies assessing the anti-inflammatory effects of related compounds, it was found that certain derivatives inhibited nitric oxide (NO) production in lipopolysaccharide-activated RAW 264.7 cells. The highest inhibition was observed at concentrations ranging from 1–100 μg/mL without affecting cell viability .
- In Vivo Studies :
Comparative Analysis with Related Compounds
The following table summarizes some structural analogs of this compound along with their unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Benzoic Acid | C₇H₆O₂ | Simple carboxylic acid without hydroxyethyl group |
| Salicylic Acid (o-Hydroxybenzoic Acid) | C₇H₆O₃ | Contains a hydroxyl group directly on the benzene |
| Terephthalic Acid | C₈H₆O₄ | Dicarboxylic acid used in polyester production |
| Benzyl Alcohol | C₇H₈O | Alcohol derivative of benzene without acetic component |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

